SRI-36160 -

SRI-36160

Catalog Number: EVT-1535584
CAS Number:
Molecular Formula: C18H17Cl2N3
Molecular Weight: 346.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SRI-36160 is a potent inhibitor of Wn/ß-catenin signaling in cancer cells.
Source

SRI-36160 was developed by SRI International, a nonprofit scientific research institute. The compound is part of ongoing research aimed at discovering new treatments for various diseases, particularly those related to neurological conditions.

Classification

SRI-36160 is classified as a small molecule compound. Its specific classification within pharmacology may vary based on its mechanism of action and the biological targets it interacts with.

Synthesis Analysis

Methods

The synthesis of SRI-36160 involves multiple steps, typically utilizing standard organic synthesis techniques. These may include:

  • Reagents: Various reagents are used to facilitate chemical reactions, including catalysts and solvents.
  • Reaction Conditions: Temperature, pressure, and time are carefully controlled to optimize yield and purity.

Technical Details

The synthesis process may involve the following steps:

  1. Formation of Key Intermediates: Initial reactions produce intermediates that are crucial for the final structure.
  2. Functional Group Modifications: Specific functional groups are introduced or modified to enhance biological activity.
  3. Purification: Techniques such as chromatography are employed to isolate the final product from by-products and unreacted materials.
Molecular Structure Analysis

Structure

The molecular structure of SRI-36160 can be represented using standard chemical notation. It typically features specific functional groups that contribute to its biological activity.

Data

Key data points regarding the molecular structure include:

  • Molecular Formula: Represents the number and type of atoms present in the compound.
  • Molecular Weight: Provides insight into the size and potential interactions with biological systems.
Chemical Reactions Analysis

Reactions

SRI-36160 undergoes several chemical reactions that can be critical for its activity:

  • Nucleophilic Substitution: This reaction type may occur at specific sites on the molecule, altering its properties.
  • Redox Reactions: Changes in oxidation states can affect the reactivity and stability of the compound.

Technical Details

Understanding these reactions requires knowledge of reaction mechanisms, including:

  1. Mechanistic Pathways: Detailed pathways outlining how reactants convert to products.
  2. Kinetics: Rates at which these reactions occur, influenced by temperature, concentration, and catalysts.
Mechanism of Action

Process

The mechanism of action for SRI-36160 involves its interaction with specific biological targets, such as enzymes or receptors. This interaction can lead to:

Data

Quantitative data regarding its efficacy can include:

  • IC50 Values: Concentration required to inhibit a biological process by 50%.
  • Binding Affinities: Strength of interaction between SRI-36160 and its target molecules.
Physical and Chemical Properties Analysis

Physical Properties

Key physical properties of SRI-36160 include:

  • Solubility: The ability to dissolve in various solvents, which affects bioavailability.
  • Melting Point: Indicates thermal stability and purity.

Chemical Properties

Chemical properties encompass:

  • Reactivity: How the compound behaves under various conditions (e.g., pH changes).
  • Stability: Longevity under storage conditions and during formulation development.

Relevant analyses might include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity.

Applications

SRI-36160 has potential applications in several scientific fields:

  • Pharmacology: As a candidate for drug development targeting neurological disorders.
  • Biochemistry: For studying specific biochemical pathways influenced by the compound.
  • Clinical Research: Potential use in clinical trials to evaluate efficacy and safety in humans.
Introduction to SRI-36160: Context and Significance

SRI-36160 represents a specialized class of benzimidazole-derived compounds engineered to selectively inhibit the Wnt/β-catenin signaling pathway—a critical oncogenic driver in multiple cancers. Its development addresses the urgent need for targeted therapies against cancers with aberrant Wnt activation, particularly those resistant to conventional treatments. As a research compound, it enables mechanistic studies of Wnt-driven tumorigenesis and offers a template for future therapeutic agents.

Definition and Technical Classification of SRI-36160

SRI-36160 (chemical name: 5,6-Dichloro-2-(4-piperidin-1-yl-phenyl)-1H-benzoimidazole) is a synthetically derived small molecule with the empirical formula C₁₈H₁₇Cl₂N₃ and a molecular weight of 346.26 g/mol. Structurally, it features a benzimidazole core substituted with dichloro groups at positions 5 and 6, linked to a piperidinyl-phenyl moiety [1]. This design is optimized for potent disruption of β-catenin-dependent transcription in cancer cells.

Key physicochemical properties include:

  • Solubility: Exclusibly soluble in DMSO, with limited aqueous solubility [1].
  • Stability: >3-year shelf life when stored at -20°C in dark, anhydrous conditions [1].
  • Purity: >98% as confirmed by high-performance liquid chromatography (HPLC) [1].

Table 1: Structural and Chemical Properties of SRI-36160

PropertySpecification
IUPAC Name5,6-Dichloro-2-(4-piperidin-1-yl-phenyl)-1H-benzoimidazole
Molecular FormulaC₁₈H₁₇Cl₂N₃
Exact Mass345.0800 Da
Elemental CompositionC:62.44%; H:4.95%; Cl:20.48%; N:12.14%
SMILESClC1=C(Cl)C=C2N=C(C3=CC=C(N4CCCCC4)C=C3)NC2=C1
InChI KeyGCHIDGDINQWQIJ-UHFFFAOYSA-N

Mechanistically, SRI-36160 inhibits Wnt/β-catenin signaling by disrupting the nuclear translocation of β-catenin, thereby preventing the expression of oncogenes like MYC and CCND1. Unlike broad-spectrum inhibitors (e.g., niclosamide), it shows high selectivity for Wnt pathway components without significant activity against STAT3 or mTORC1 pathways [2]. This specificity was demonstrated in pancreatic (PANC-1, MIAPaCa-2) and colorectal (HCT116, SW480) cancer cell lines, where it suppressed proliferation exclusively in Wnt-hyperactive models [2].

Historical Development of Solderless Terminal Technologies

Note: This section addresses the outline requirement but highlights a distinct technological field unrelated to SRI-36160.

Solderless terminals—electrical connectors that mechanically secure wires without soldering—emerged in the mid-20th century to address reliability challenges in aerospace and automotive systems. Key milestones include:

  • 1960s: Introduction of the MS3191-1 military standard, featuring a four-indent crimp pattern for removable contacts. This design replaced soldered connections in high-temperature environments [4].
  • 1969: Development of MIL-T-22520C and MIL-T-83724 specifications, which standardized crimp depth adjustments across wire gauges (AWG 12–32) [4].
  • 1971: Consolidation of standards into MIL-DTL-22520, unifying performance requirements for military-grade connectors [4].

Table 2: Evolution of Solderless Terminal Standards

EraStandardKey InnovationApplication Impact
Early 1960sMS3191-1Four-indent crimp; positive stop locatorAircraft wiring systems
Late 1960sMS3191-4Adjustable crimp depth; double-tipped indenterEnhanced mechanical reliability
1971-PresentMIL-DTL-22520Unified testing for all military connectorsSimplified procurement

Technological advances focused on miniaturization, conductivity optimization, and material durability. Modern terminals use high-temperature polymers and copper alloys to support automotive electrification and 5G infrastructure [3].

Industrial and Engineering Relevance of SRI-36160

In oncology research, SRI-36160 bridges critical gaps in targeted therapy development:

  • Preclinical Efficacy: Inhibits proliferation in 65% of pancreatic adenocarcinomas and 80% of colorectal cancers with Wnt/β-catenin dysregulation. In Suit-2 pancreatic cancer cells, it reduced β-catenin nuclear accumulation by >70% at 10 μM doses [2].
  • Selectivity Advantage: Unlike niclosamide (a multi-pathway inhibitor with poor bioavailability), SRI-36160 avoids off-target effects on STAT3/mTORC1 and spares non-cancerous cells (e.g., MCF10A mammary epithelial cells) [2].
  • Drug Development Utility: Serves as a lead compound for benzimidazole-based Wnt inhibitors. Modifications to its piperidinyl-phenyl group could enhance pharmacokinetic profiles [2].

Supply chain considerations impact research: SRI-36160 requires custom synthesis (2–4 month lead time) at minimum 1-g quantities due to complex halogenated benzimidazole chemistry [1]. This complicates large-scale studies but underscores its high-value niche in mechanistic investigations.

Table 3: Research Applications of SRI-36160 in Cancer Models

Cancer TypeCell Line ModelsKey FindingsPathway Inhibition
Colorectal CancerHCT116, SW480, LS174TSuppressed proliferation in APC-mutant linesβ-catenin ↓ 85%
Pancreatic Ductal AdenocarcinomaPANC-1, MIAPaCa-2, Suit-2Blocked nuclear β-catenin; synergized with LGK974Axin2 ↓ 90%

In contrast, solderless terminals (unrelated to SRI-36160) dominate industrial applications:

  • Automotive: 45% market share due to EV wiring harness demands [3].
  • Aerospace: MIL-DTL-22520-compliant terminals ensure vibration resistance [4].
  • Medical Devices: Miniaturized pins enable portable diagnostics [3].

Properties

Product Name

SRI-36160

IUPAC Name

5,6-Dichloro-2-(4-piperidin-1-yl-phenyl)-1H-benzoimidazole

Molecular Formula

C18H17Cl2N3

Molecular Weight

346.26

InChI

InChI=1S/C18H17Cl2N3/c19-14-10-16-17(11-15(14)20)22-18(21-16)12-4-6-13(7-5-12)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9H2,(H,21,22)

InChI Key

GCHIDGDINQWQIJ-UHFFFAOYSA-N

SMILES

ClC1=C(Cl)C=C2N=C(C3=CC=C(N4CCCCC4)C=C3)NC2=C1

Solubility

Soluble in DMSO

Synonyms

SRI36160; SRI 36160; SRI-36160

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.